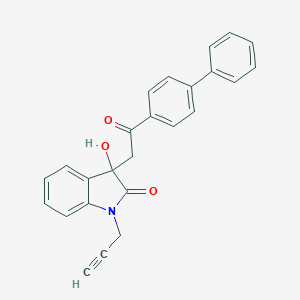
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone, also known as NSC 658586, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for a variety of applications in the fields of pharmacology, biochemistry, and molecular biology.
作用機序
The mechanism of action of 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone has also been shown to have a range of other biochemical and physiological effects. For example, studies have demonstrated that this compound can modulate the activity of various signaling pathways in cells, which can have implications for a wide range of biological processes.
実験室実験の利点と制限
One of the main advantages of using 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone. Some possible areas of focus include further elucidating the compound's mechanism of action, optimizing its synthesis method to make it more accessible for researchers, and exploring its potential applications in other areas of scientific research beyond cancer treatment. Additionally, there may be opportunities to develop derivatives of this compound that have even greater potency and selectivity for specific biological targets.
合成法
The synthesis of 6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1-naphthylmethylamine with 2-thiouracil in the presence of a suitable catalyst. The resulting product is then subjected to various purification and isolation techniques to obtain the pure compound.
科学的研究の応用
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of a wide range of cancer cells.
特性
製品名 |
6-hydroxy-5-(1-naphthylmethyl)-2-sulfanyl-4(3H)-pyrimidinone |
|---|---|
分子式 |
C15H12N2O2S |
分子量 |
284.3 g/mol |
IUPAC名 |
6-hydroxy-5-(naphthalen-1-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O2S/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,16,17,18,19,20) |
InChIキー |
CGRNZRHLLCGBKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C(NC(=S)NC3=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C(NC(=S)NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

